molecular formula C17H20ClNO B3846322 1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine

1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine

Cat. No.: B3846322
M. Wt: 289.8 g/mol
InChI Key: NJXPQWRBDLXFCU-UHFFFAOYSA-N
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Description

1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a naphthalene moiety via an oxypropyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine typically involves the reaction of 4-chloronaphthol with 3-chloropropanol to form an intermediate, which is then reacted with pyrrolidine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the naphthalene ring or the pyrrolidine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloronaphthalene site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites, while the naphthalene moiety can enhance binding affinity through hydrophobic interactions. This dual interaction can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Naphthalene derivatives: Compounds such as 1-naphthol and 2-naphthol share the naphthalene moiety.

Uniqueness

1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the chloronaphthalene moiety, which provides distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(4-chloronaphthalen-1-yl)oxypropyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c18-16-8-9-17(15-7-2-1-6-14(15)16)20-13-5-12-19-10-3-4-11-19/h1-2,6-9H,3-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPQWRBDLXFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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